Methyl 3-benzylsulfanyl-2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-benzylsulfanyl-2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]propanoate is a complex organic compound that features a unique combination of functional groups, including a benzylsulfanyl moiety, a triazinoindole core, and a butanoylamino side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-benzylsulfanyl-2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]propanoate typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the benzylsulfanyl group and the butanoylamino side chain. Key steps include:
Formation of the Triazinoindole Core: This involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Benzylsulfanyl Group: This step typically involves nucleophilic substitution reactions where a benzylsulfanyl group is introduced to the core structure.
Attachment of the Butanoylamino Side Chain: This is achieved through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzylsulfanyl-2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with new substituents replacing the benzylsulfanyl group.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its functional groups may allow for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 3-benzylsulfanyl-2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]propanoate involves its interaction with specific molecular targets. The triazinoindole core may interact with enzymes or receptors, modulating their activity. The benzylsulfanyl and butanoylamino groups may enhance binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-3-(benzylsulfanyl)-2-[2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamido]propanoate: Similar structure but with a propyl group instead of a methyl group.
Indole Derivatives: Compounds with similar indole cores but different substituents.
Uniqueness
Methyl 3-benzylsulfanyl-2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]propanoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-benzylsulfanyl-2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S2/c1-4-20(23(31)26-18(24(32)33-3)15-34-14-16-10-6-5-7-11-16)35-25-27-22-21(28-29-25)17-12-8-9-13-19(17)30(22)2/h5-13,18,20H,4,14-15H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZMRTHPEQXSCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CSCC1=CC=CC=C1)C(=O)OC)SC2=NC3=C(C4=CC=CC=C4N3C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.